N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine
Overview
Description
2,3-Indolobetulinic glycine amide is a pentacyclic triterpene and a derivative of betulinic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Indolobetulinic glycine amide typically involves the modification of betulonic acid. One common method includes the ozonolysis of betulonic acid followed by Fischer indolization reaction . The carboxylic group of 2,3-indolobetulinic acid is converted to the corresponding amide, which significantly enhances its biological activity .
Industrial Production Methods
Industrial production methods for 2,3-Indolobetulinic glycine amide are not extensively documented. the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger production volumes. The key steps involve the preparation of betulonic acid derivatives and subsequent conversion to the desired amide form .
Chemical Reactions Analysis
Types of Reactions
2,3-Indolobetulinic glycine amide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Introduction of different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of 2,3-Indolobetulinic glycine amide with modified functional groups, enhancing their biological activity .
Scientific Research Applications
2,3-Indolobetulinic glycine amide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly α-glucosidase inhibitors.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Indolobetulinic glycine amide involves its interaction with specific molecular targets and pathways. It acts as an α-glucosidase inhibitor, where the amide group enhances its binding affinity to the enzyme’s active site. This interaction leads to the inhibition of the enzyme’s activity, which is crucial in various metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Indolobetulinic acid
- Betulinic acid
- Lupane triterpenoids
Uniqueness
2,3-Indolobetulinic glycine amide stands out due to its enhanced biological activity compared to its parent compound, 2,3-Indolobetulinic acid. The conversion of the carboxylic group to the amide significantly increases its enzyme inhibition activity, making it a more potent compound for medicinal applications .
Properties
IUPAC Name |
2-[[(1R,2R,14R,17R,18R,21S,24R,25R,26R)-2,13,13,17,18-pentamethyl-24-prop-1-en-2-yl-11-azaheptacyclo[15.11.0.02,14.04,12.05,10.018,26.021,25]octacosa-4(12),5,7,9-tetraene-21-carbonyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N2O3/c1-22(2)23-14-17-38(33(43)39-21-30(41)42)19-18-36(6)26(31(23)38)12-13-29-35(5)20-25-24-10-8-9-11-27(24)40-32(25)34(3,4)28(35)15-16-37(29,36)7/h8-11,23,26,28-29,31,40H,1,12-21H2,2-7H3,(H,39,43)(H,41,42)/t23-,26+,28-,29+,31+,35-,36+,37+,38-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTXSOUPDUVALO-MJDVJXEKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)C(=O)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)C(=O)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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